2-(Phenyldiazenyl)-[1,1'-biphenyl]-4,4'-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phenyldiazenyl)-[1,1’-biphenyl]-4,4’-dicarboxylic acid is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenyldiazenyl)-[1,1’-biphenyl]-4,4’-dicarboxylic acid typically involves the diazotization of aniline derivatives followed by coupling with biphenyl derivatives. One common method involves the reaction of p-aminobenzoic acid with nitrosobenzene to form the azo compound . The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazenyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Phenyldiazenyl)-[1,1’-biphenyl]-4,4’-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the diazenyl group can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-(Phenyldiazenyl)-[1,1’-biphenyl]-4,4’-dicarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a photoswitchable molecule in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes and pigments due to its azo group, which imparts vivid colors.
Wirkmechanismus
The mechanism of action of 2-(Phenyldiazenyl)-[1,1’-biphenyl]-4,4’-dicarboxylic acid involves its ability to undergo reversible photoisomerization. This property allows it to act as a photoswitch, changing its configuration upon exposure to light. The molecular targets and pathways involved include interactions with light-sensitive proteins and potential modulation of cellular processes through its photoisomerizable nature .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Phenylazo)benzoic acid: Another azo compound with similar photoisomerizable properties.
2-cyano-3-(4-(di([1,1’-biphenyl]-4-yl)amino)phenyl)acrylic acid: A compound with a similar biphenyl structure but different functional groups.
Uniqueness
2-(Phenyldiazenyl)-[1,1’-biphenyl]-4,4’-dicarboxylic acid is unique due to its combination of the diazenyl group with the biphenyl structure, providing both photoisomerizable properties and the potential for diverse chemical modifications. This makes it a versatile compound for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C20H14N2O4 |
---|---|
Molekulargewicht |
346.3 g/mol |
IUPAC-Name |
4-(4-carboxyphenyl)-3-phenyldiazenylbenzoic acid |
InChI |
InChI=1S/C20H14N2O4/c23-19(24)14-8-6-13(7-9-14)17-11-10-15(20(25)26)12-18(17)22-21-16-4-2-1-3-5-16/h1-12H,(H,23,24)(H,25,26) |
InChI-Schlüssel |
CBNSSMKTUIDBLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=C(C=CC(=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.